(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol chemical properties
(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol chemical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the pyrazole derivative, (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol. Due to the limited availability of data for this specific isomer, information from closely related structural analogs is included to provide a broader context for its chemical behavior and potential utility.
Core Chemical Properties
(4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol is a halogenated pyrazole derivative. Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The core properties of the title compound are summarized below.
| Property | Value | Source |
| CAS Number | 1276056-83-7 | [CymitQuimica][2] |
| Molecular Formula | C₅H₇BrN₂O | [CymitQuimica, PubChemLite][2][3] |
| Molecular Weight | 191.03 g/mol | [CymitQuimica][2] |
| Purity | ≥98% | [CymitQuimica][2] |
| InChI Key | YLTQBUUGYXTAHV-UHFFFAOYSA-N | [CymitQuimica][2] |
| SMILES | CN1C(=C(C=N1)Br)CO | [PubChemLite][3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [African Rock Art] |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol[5]
Objective: To synthesize (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol via the reduction of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate.
Materials:
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Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
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Anhydrous tetrahydrofuran (THF)
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Diisobutylaluminum hydride (DIBAL-H), 1 M solution in THF
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Saturated aqueous sodium potassium tartrate solution
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Dichloromethane (DCM)
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Magnesium sulfate (MgSO₄)
Procedure:
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A solution of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (5.33 g, 0.0228 mol) in anhydrous tetrahydrofuran (75 mL) is prepared in a reaction vessel and cooled to 0 °C.
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Diisobutylaluminum hydride (1 M solution in THF, 58 mL, 0.0571 mol) is added to the solution.
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The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
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The reaction is quenched by the addition of a cold saturated aqueous sodium potassium tartrate solution.
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Stirring is continued for an additional 4 hours.
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The aqueous layer is extracted with dichloromethane.
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The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
Results: The crude product was obtained as a colorless solid with a yield of 94% (4.14 g) and was used in subsequent steps without further purification.[4]
Caption: Synthesis workflow for a structural isomer.
Spectroscopic and Analytical Data
While specific spectra for (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol are noted to be available from commercial suppliers, they are not detailed in the reviewed literature.[5] However, predicted mass spectrometry data and detailed experimental data for the isomer (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol are available.
Predicted Collision Cross Section (CCS) Data[3]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 190.98146 | 129.8 |
| [M+Na]⁺ | 212.96340 | 143.6 |
| [M-H]⁻ | 188.96690 | 133.1 |
Spectroscopic Data for Isomer (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol[5]
| Technique | Data |
| Appearance | Colorless solid |
| Melting Point | 55–56 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.48 (s, 1H), 4.46 (s, 2H), 3.82 (s, 3H), 2.53 (s, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 139.3 (CH), 120.9 (C), 113.7 (C), 55.6 (CH₂), 37.6 (N–CH₃) |
| IR ν (cm⁻¹) | 3255, 2947, 2896, 2848, 2741, 1554, 1413, 1398, 1322, 1189, 1012, 995, 880 |
| HRMS (ESI) | [M+H]⁺ calculated for [C₅H₈⁷⁹BrN₂O]⁺ 190.9815; found 190.9815 |
Applications in Drug Development
Pyrazole-containing compounds are known to possess a wide range of biological activities, including anti-inflammatory, antiviral, anti-cancer, and antibacterial properties.[1] While the specific bioactivity of (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol has not been reported, its structural motifs are present in molecules of therapeutic interest. For instance, the related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, is a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors, a class of drugs investigated for cancer therapy. This suggests that (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol could serve as a valuable building block in the synthesis of novel therapeutic agents.
Caption: Role of pyrazole derivatives in research.
Safety and Handling
Safety data for (4-Bromo-1-methyl-1H-pyrazol-5-YL)methanol is not explicitly available. The following GHS hazard classifications are for the related compound 4-bromo-1-methyl-1H-pyrazol-5-ol and should be considered as a preliminary guide for handling.[6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are strongly recommended.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin (50% of notifications) |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled (50% of notifications) |
References
- 1. repository.unar.ac.id [repository.unar.ac.id]
- 2. (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - (4-bromo-1-methyl-1h-pyrazol-5-yl)methanol (C5H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 4. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 5. (4-broMo-1-Methyl-1H-pyrazol-5-yl)Methanol(1276056-83-7) 1H NMR spectrum [chemicalbook.com]
- 6. 4-bromo-1-methyl-1H-pyrazol-5-ol | C4H5BrN2O | CID 131172176 - PubChem [pubchem.ncbi.nlm.nih.gov]

